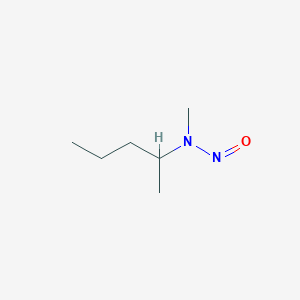![molecular formula C11H19N3 B14281229 1,2-Ethanediamine, N,N-dimethyl-N'-[1-(3-pyridinyl)ethyl]- CAS No. 136469-78-8](/img/structure/B14281229.png)
1,2-Ethanediamine, N,N-dimethyl-N'-[1-(3-pyridinyl)ethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Ethanediamine, N,N-dimethyl-N’-[1-(3-pyridinyl)ethyl]- is a chemical compound with a complex structure that includes both ethylenediamine and pyridine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N,N-dimethyl-N’-[1-(3-pyridinyl)ethyl]- typically involves the reaction of N,N-dimethylethylenediamine with a pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity. The final product is usually purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
1,2-Ethanediamine, N,N-dimethyl-N’-[1-(3-pyridinyl)ethyl]- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
1,2-Ethanediamine, N,N-dimethyl-N’-[1-(3-pyridinyl)ethyl]- has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the synthesis of polymers and other industrial chemicals.
作用機序
The mechanism of action of 1,2-Ethanediamine, N,N-dimethyl-N’-[1-(3-pyridinyl)ethyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, altering their activity and affecting biochemical pathways. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions.
類似化合物との比較
Similar Compounds
Ethylenediamine, N,N-dimethyl-: A simpler analog without the pyridine moiety.
N,N’-Dimethylethylenediamine: Another related compound with similar properties but different structural features.
Uniqueness
1,2-Ethanediamine, N,N-dimethyl-N’-[1-(3-pyridinyl)ethyl]- is unique due to the presence of both ethylenediamine and pyridine moieties, which confer distinct chemical and biological properties. This dual functionality makes it versatile for various applications in research and industry.
特性
CAS番号 |
136469-78-8 |
|---|---|
分子式 |
C11H19N3 |
分子量 |
193.29 g/mol |
IUPAC名 |
N',N'-dimethyl-N-(1-pyridin-3-ylethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C11H19N3/c1-10(13-7-8-14(2)3)11-5-4-6-12-9-11/h4-6,9-10,13H,7-8H2,1-3H3 |
InChIキー |
RCAYQQGZGCJFOX-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CN=CC=C1)NCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


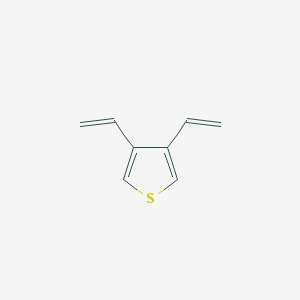
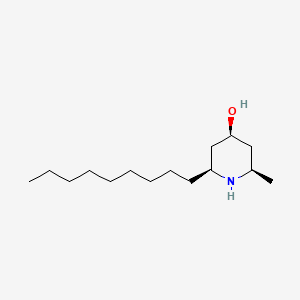
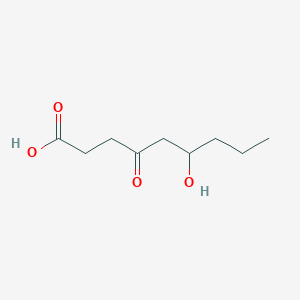
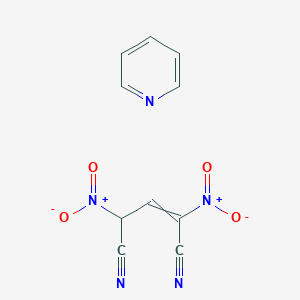






![{[(2-Bromoethyl)carbamoyl]sulfanyl}acetic acid](/img/structure/B14281223.png)

